N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide
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Overview
Description
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide is a synthetic organic compound characterized by the presence of a cyanobutyl group, a fluorophenyl group, and an oxopentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanobutyl Group: This can be achieved through the reaction of butylamine with cyanogen bromide under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorobenzene derivative with an appropriate intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the Oxopentanamide Moiety: This is typically achieved through the reaction of a suitable amide precursor with an appropriate ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Industrial Applications: It is explored for use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in disease processes or cellular functions.
Comparison with Similar Compounds
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide can be compared with similar compounds such as:
N-(1-cyanobutyl)-5-(4-chlorophenyl)-5-oxopentanamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
N-(1-cyanobutyl)-5-(4-bromophenyl)-5-oxopentanamide: Contains a bromine atom, which may affect its pharmacokinetic properties and interactions with biological targets.
N-(1-cyanobutyl)-5-(4-methylphenyl)-5-oxopentanamide: The presence of a methyl group instead of a halogen can influence its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanobutyl)-5-(4-fluorophenyl)-5-oxopentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-4-14(11-18)19-16(21)6-3-5-15(20)12-7-9-13(17)10-8-12/h7-10,14H,2-6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTNDVNBLUMQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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